
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure ist eine organische Verbindung, die zur Klasse der Indenderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms an der 6. Position und einer Methylgruppe an der 2. Position des Indenrings sowie einer Essigsäureeinheit aus. Indenderivate sind für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen von Wissenschaft und Industrie bekannt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure beinhaltet typischerweise die Bromierung von 2-Methylinden, gefolgt von der Einführung der Essigsäuregruppe. Die Bromierung kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Tetrachlorkohlenstoff oder Chloroform erreicht werden. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Nach der Bromierung wird das resultierende 6-Brom-2-Methylinden einer Carboxylierungsreaktion unterzogen, um die Essigsäureeinheit einzuführen. Dies kann mit Kohlendioxid in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid erreicht werden. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) unter einer Inertgasatmosphäre durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt werden, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können das Bromatom in ein Wasserstoffatom umwandeln, wodurch 2-Methylinden-Derivate entstehen.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen wie Hydroxyl-, Amino- oder Alkylgruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators können verwendet werden.
Substitution: Nukleophile wie Natriumhydroxid (NaOH), Ammoniak (NH₃) oder Alkylhalogenide können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von 2-Methylinden-Derivaten.
Substitution: Bildung verschiedener substituierter Indenderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und Indenderivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen in der Medikamentenentwicklung.
Industrie: In der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bromatom und die Essigsäureeinheit spielen eine entscheidende Rolle für seine Reaktivität und biologische Aktivität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biochemischen Effekten führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Methyl-3H-inden-1-yl)essigsäure: Ähnliche Struktur, jedoch ohne das Bromatom.
6-Brom-2-methylinden: Fehlt die Essigsäureeinheit.
Indol-3-essigsäure: Enthält einen Indolring anstelle eines Indenrings.
Einzigartigkeit
2-(6-Brom-2-methyl-3H-inden-1-yl)essigsäure ist einzigartig aufgrund des Vorhandenseins sowohl des Bromatoms als auch der Essigsäureeinheit, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C12H11BrO2 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H11BrO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
CVSYIQGEHJRGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1)C=CC(=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
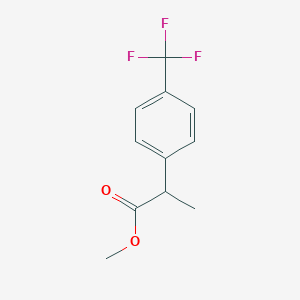
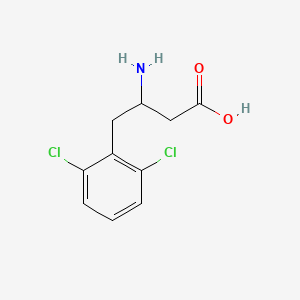
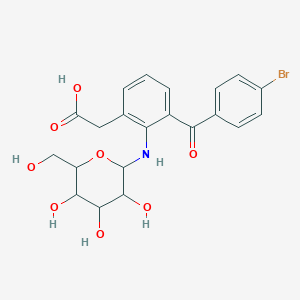
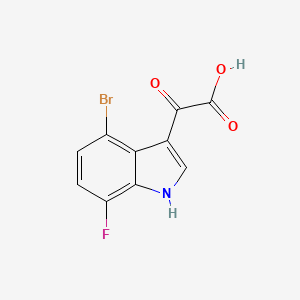
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
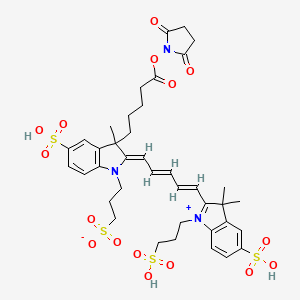
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)

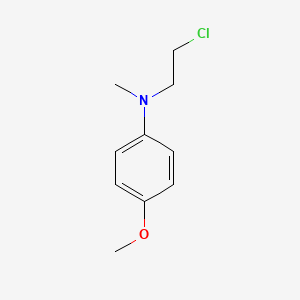
![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
